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Introduction

LysoSensor™ PDMPO is a ratiometric fluorescent probe that is extensively utilized for the
guantitative analysis of lysosomal pH in live cells. As an acidotropic probe, it selectively
accumulates in acidic organelles, primarily lysosomes. Its unique spectral properties,
characterized by pH-dependent dual-excitation and dual-emission, make it a powerful tool for
investigating lysosomal function and cellular processes such as autophagy, endocytosis, and
drug-induced lysosomotropism. In acidic environments, LysoSensor™ PDMPO exhibits a shift
in its fluorescence emission from blue to yellow, allowing for the ratiometric determination of
pH, which minimizes the influence of factors like probe concentration and instrumental settings.
[1][2][3] This document provides detailed application notes and protocols for the use of
LysoSensor™ PDMPO in flow cytometry.

Principle of Action

LysoSensor™ PDMPO is a weakly basic amine that freely permeates the cell membrane in its
neutral state. Upon entering acidic organelles, the probe becomes protonated and trapped,
leading to its accumulation. The fluorescence of LysoSensor™ PDMPO is intrinsically sensitive
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to the surrounding pH. In less acidic environments (higher pH), the probe emits blue
fluorescence, while in more acidic compartments (lower pH), its emission spectrum shifts to
yellow.[4][5] This ratiometric shift allows for a quantitative measurement of lysosomal pH by
calculating the ratio of the fluorescence intensities in the yellow and blue channels.
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Mechanism of LysoSensor™ PDMPO Action

Materials and Reagents

Reagent/Material Supplier (Example) Catalog Number (Example)
LysoSensor™ PDMPO Thermo Fisher Scientific L7533
Dimethyl sulfoxide (DMSO), ) )

Sigma-Aldrich 276855
anhydrous
Phosphate-buffered saline )

Gibco 10010023
(PBS),pH 7.4
Cell culture medium (e.g., ) )

Gibco Various
DMEM, RPMI-1640)
Fetal Bovine Serum (FBS) Gibco Various
Nigericin sodium salt Sigma-Aldrich N7143
Monensin sodium salt Sigma-Aldrich M5273
MES hydrate Sigma-Aldrich M8250
HEPES Sigma-Aldrich H3375
Flow cytometry tubes Falcon 352052

Stock Solution Preparation

e 1 mM LysoSensor™ PDMPO Stock Solution: Dissolve 50 pug of LysoSensor™ PDMPO in
136 pL of anhydrous DMSO to obtain a 1 mM stock solution.

o Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles
and store at -20°C, protected from light. The stock solution is stable for several months when
stored properly.

Experimental Protocols

Protocol 1: Staining of Suspension Cells for Flow
Cytometry
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Workflow for Staining Suspension Cells

o Cell Preparation: Harvest suspension cells by centrifugation at 300-400 x g for 5 minutes.
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e Washing: Wash the cell pellet once with 1X PBS.

e Resuspension: Resuspend the cells in pre-warmed (37°C) complete cell culture medium at a
concentration of 1 x 1076 cells/mL.

e Staining: Add LysoSensor™ PDMPO to a final concentration of 1 pM. The optimal
concentration may vary depending on the cell type and should be determined empirically (a
range of 0.5-5 uM can be tested).

 Incubation: Incubate the cells for a short period of 1-5 minutes at 37°C, protected from light.
Note: Longer incubation times can lead to lysosomal alkalinization and should be avoided.

¢ Final Wash: After incubation, wash the cells once with 1X PBS.

Analysis: Resuspend the cells in 1X PBS and analyze immediately on a flow cytometer.

Protocol 2: Staining of Adherent Cells for Flow
Cytometry

o Cell Culture: Culture adherent cells in appropriate vessels until they reach the desired
confluency.

o Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution or by
gentle scraping. Trypsinization should be used with caution as it may affect lysosomal pH.

e Washing and Staining: Follow steps 2-7 as described in Protocol 1 for suspension cells.

Protocol 3: In Situ pH Calibration for Ratiometric
Analysis

To obtain a quantitative measurement of lysosomal pH, a calibration curve must be generated
by equilibrating the intracellular and extracellular pH using ionophores.
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Grepare Calibration Buffers (pH 4.0-7.09
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Workflow for pH Calibration

e Prepare Calibration Buffers: Prepare a series of buffers with known pH values ranging from
4.0 to 7.0 using MES (for acidic pH) and HEPES (for neutral pH) buffers containing 120 mM
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KCI, 30 mM NaCl, 1 mM MgCI2, 1 mM CacCl2, and 20 mM of the respective buffer salt.

» Add lonophores: To each calibration buffer, add nigericin (10 uM final concentration) and
monensin (10 puM final concentration) to equilibrate the intracellular and extracellular pH.

¢ Cell Staining: Stain the cells with LysoSensor™ PDMPO as described in Protocol 1 or 2.

» Equilibration: Aliquot the stained cells into separate tubes and resuspend each aliquot in a
different pH calibration buffer.

e |ncubation: Incubate the cells in the calibration buffers for 5-10 minutes at 37°C.

o Flow Cytometry Analysis: Analyze each sample on the flow cytometer to determine the mean
fluorescence intensity (MFI) of the blue and yellow fluorescence.

o Generate Calibration Curve: Plot the ratio of the yellow MFI to the blue MFI against the
corresponding pH of the calibration buffer. This curve can then be used to determine the
lysosomal pH of experimental samples.

Flow Cytometry Analysis
Instrument Setup

o Excitation: Use a violet laser (405 nm) for excitation of LysoSensor™ PDMPO.
e Emission Detection:

o Blue Fluorescence: Use a bandpass filter suitable for detecting emission around 440-450
nm (e.g., 450/50 nm).

o Yellow Fluorescence: Use a bandpass filter suitable for detecting emission around 540-
550 nm (e.g., 530/30 nm or 550/50 nm).

Data Analysis

o Gating: Gate on the cell population of interest based on forward and side scatter to exclude
debris and dead cells.
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o Fluorescence Measurement: For each gated event, record the fluorescence intensity in both
the blue and yellow channels.

o Ratiometric Analysis: Calculate the ratio of the yellow fluorescence intensity to the blue
fluorescence intensity for each cell or for the mean fluorescence intensity of the population.

» pH Determination: Use the generated pH calibration curve to convert the fluorescence ratio
of your experimental samples into a lysosomal pH value.

Spectral Overlap and Compensation

Due to the broad emission spectra of fluorescent dyes, there may be some spectral overlap
between the blue and yellow emission channels of LysoSensor™ PDMPO. It is recommended
to check for and, if necessary, correct for this overlap using compensation.

» Single-Stained Controls: Prepare two single-stained control samples:

o Cells treated with a compound that alkalinizes lysosomes (e.g., Bafilomycin Al or
Chloroquine) and stained with LysoSensor™ PDMPO to obtain a predominantly blue
signal.

o Cells with acidic lysosomes stained with LysoSensor™ PDMPO to obtain a strong yellow
signal.

o Compensation Setup: Use these single-stained controls to set the compensation on the flow
cytometer, ensuring that the fluorescence from the blue channel does not spill over into the
yellow channel, and vice versa.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Representative pH Calibration Data
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pH of Calibration
Buffer

Mean Fluorescence
Intensity (Blue

Mean Fluorescence
Intensity (Yellow

Ratio (Yellow/Blue)

Channel) Channel)
4.0 500 5000 10.0
4.5 800 4500 5.6
5.0 1500 3500 2.3
5.5 2500 2000 0.8
6.0 4000 1000 0.25
6.5 5000 500 0.1
7.0 6000 200 0.03

Note: The values in this table are for illustrative purposes only and will vary depending on the

cell type, instrument settings, and experimental conditions.

Table 2: Experimental Results

Mean Fluorescence Calculated
Sample Treatment .

Ratio (Yellow/Blue) Lysosomal pH
Control Vehicle 2.5 4.9
Treatment A Drug X (10 uM) 0.5 5.8
Treatment B Drug Y (5 uM) 4.0 4.6

Troubleshooting
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Issue Possible Cause Suggested Solution
- Increase LysoSensor™
) PDMPO concentration-
- Low probe concentration- o o
) ) o Optimize incubation time (up to
Weak Signal Short incubation time- Low

lysosomal content

5 minutes)- Use a positive
control with known acidic

lysosomes

High Background
Fluorescence

- High probe concentration-

Inadequate washing

- Titrate LysoSensor™
PDMPO concentration to find
the optimal balance- Ensure
thorough washing after

staining

Inconsistent Ratios

- Photobleaching- Lysosomal
alkalinization during
incubation- Instrument

instability

- Minimize light exposure
during staining and analysis-
Adhere to short incubation
times (1-5 minutes)- Run
instrument quality control
checks

Poor pH Calibration Curve

- Ineffective ionophores-
Incorrect buffer pH

- Use fresh ionophore
solutions- Verify the pH of
calibration buffers before use

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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